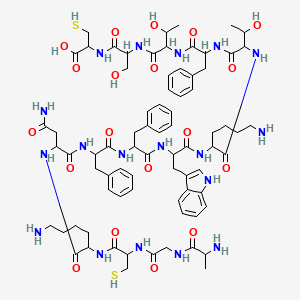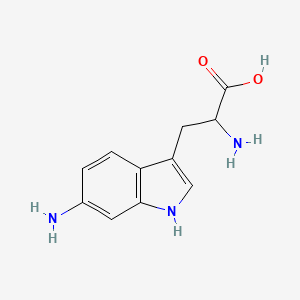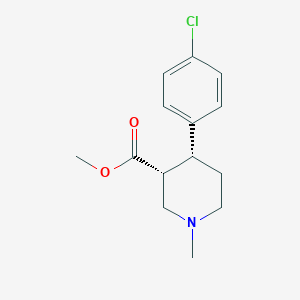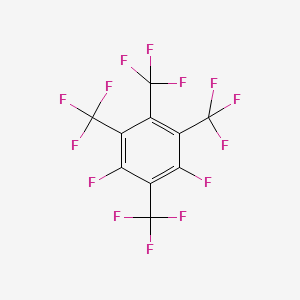
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(苄氧基)-6-溴-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯是一种复杂的有机化合物,属于吲哚家族。吲哚衍生物以其广泛的生物活性以及在药物化学中的应用而闻名。
准备方法
合成路线和反应条件
(E)-5-(苄氧基)-6-溴-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括:
吲哚核的形成: 吲哚核可以通过费歇尔吲哚合成法合成,其中苯肼在酸性条件下与合适的酮反应。
溴基团的引入: 吲哚核的溴化可以使用溴或 N-溴代琥珀酰亚胺 (NBS) 在合适的溶剂存在下实现。
苄氧基基团的连接: 苄氧基基团可以通过使用苄醇和合适的碱的亲核取代反应引入。
乙烯基基团的形成: 苯硫基乙烯基基团可以通过维蒂希反应引入,其中鏻叶立德与醛或酮反应。
酯化: 最后一步是在酸性条件下用乙醇酯化羧酸基团,形成乙酯。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可以包括使用连续流反应器、先进的纯化技术和自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
(E)-5-(苄氧基)-6-溴-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等试剂进行,以还原特定的官能团。
取代: 溴基团可以使用各种亲核试剂(如胺或硫醇)进行亲核取代反应,形成新的衍生物。
水解: 酯基可以在酸性或碱性条件下水解,得到相应的羧酸。
常用试剂和条件
氧化: 水溶液中的高锰酸钾,乙酸中的三氧化铬。
还原: 干醚中的氢化铝锂,甲醇中的硼氢化钠。
取代: 胺或硫醇等亲核试剂,在氢氧化钠等碱的存在下。
水解: 水中的盐酸或氢氧化钠。
形成的主要产物
氧化: 引入羟基或羰基。
还原: 形成醇或胺。
取代: 形成具有不同取代基的新衍生物。
水解: 形成相应的羧酸。
科学研究应用
(E)-5-(苄氧基)-6-溴-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯有几个科学研究应用:
化学: 用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗癌和抗炎活性。
医学: 研究其潜在的治疗应用,特别是在开发针对特定疾病的新药方面。
工业: 用于开发新材料,以及作为合成特种化学品的先驱。
作用机制
(E)-5-(苄氧基)-6-溴-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合发挥作用,从而调节其活性。例如,它可能抑制参与疾病途径的某些酶,或激活触发有益细胞反应的受体。确切的分子靶标和途径可能因具体的应用和使用背景而异。
相似化合物的比较
类似化合物
- (E)-5-(苄氧基)-6-氯-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯
- (E)-5-(苄氧基)-6-氟-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯
- (E)-5-(苄氧基)-6-碘-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯
独特性
(E)-5-(苄氧基)-6-溴-1-甲基-2-(2-(苯硫基)乙烯基)-1H-吲哚-3-羧酸乙酯的独特性在于其官能团的特定组合,赋予其独特的化学性质和潜在应用。特别是溴基团的存在允许独特的反应性和形成可能无法用其他卤素取代基获得的衍生物。
属性
分子式 |
C27H24BrNO3S |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-[(E)-2-phenylsulfanylethenyl]indole-3-carboxylate |
InChI |
InChI=1S/C27H24BrNO3S/c1-3-31-27(30)26-21-16-25(32-18-19-10-6-4-7-11-19)22(28)17-24(21)29(2)23(26)14-15-33-20-12-8-5-9-13-20/h4-17H,3,18H2,1-2H3/b15-14+ |
InChI 键 |
BMZOKDGUEVKNFV-CCEZHUSRSA-N |
手性 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)/C=C/SC4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=CSC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)










